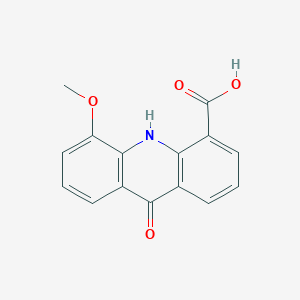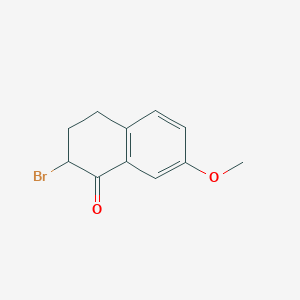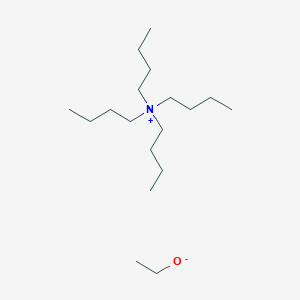
Tetrabutylammonium ethoxide
Übersicht
Beschreibung
SR120819A is a synthetic organic compound known for its selective antagonistic activity on neuropeptide Y Y1 receptors. Neuropeptide Y is a 36 amino-acid regulatory peptide found abundantly in the central and peripheral nervous systems of mammals. SR120819A has been characterized as an orally active antagonist, displaying high selectivity and competitive affinity for neuropeptide Y Y1 receptors in various species, including humans .
Wissenschaftliche Forschungsanwendungen
Hydrolysis of Polypeptide Esters : Tetrabutylammonium hydroxide is effective in hydrolyzing polypeptide esters to acids with minimal racemization. This property is beneficial for converting non-polar, insoluble esters to acids (Abdel-Magid et al., 1998).
Oxidation of Organic Compounds : Tetrabutylammonium periodate can oxidize various organic compounds, including alcohols and thiols, to carbonyl compounds in certain solvents, using catalysts like AlCl3 and BF3 (Firouzabadi et al., 1996).
Thia-Michael Additions : Tetrabutylammonium hydroxide acts as an efficient catalyst for thia-Michael additions, allowing conjugate addition of various mercaptan nucleophiles and working with both classical and non-classical Michael acceptors (Nicponski & Marchi, 2014).
Anionic Polymerization : Tetrabutylammonium azide initiates anionic polymerization of ethyl acrylate in toluene, yielding azide-end polymers with high reactivity for copper-catalyzed azide-alkyne cycloaddition (Kataoka et al., 2017).
Improved Chromatography : Ultra-high performance reversed phase liquid chromatography using tetrabutylammonium hydrogen sulfate enhances retention and peak shape for basic pharmaceutical compounds, such as amitriptyline and sertraline (Manetto et al., 2020).
Solid-Phase Synthesis of Tetramic Acids : A novel solid-phase synthesis method for tetramic acids employs tetrabutylammonium hydroxide as a base, yielding high yield and purity with reductive alkylation for further diversity (Kulkarni & Ganesan, 1998).
1,3-Dioxolane Formation : Tetrabutylammonium halides assist in forming 1,3-dioxolane from substituted benzaldehydes with ethylene oxide, involving nucleophilic attack on carbonyl groups or ring opening by halide ions (Font, Galán, & Virgili, 1986).
Synthesis of Tetrabutylammonium Hydroxide : A study presents an efficient method for preparing tetrabutylammonium hydroxide using gel-type anion exchange resin and tetrabutylammonium bromide (Xiao-he, 2011).
Synthesis of Organic Carbonates : A safe and mild method for synthesizing organic carbonates from alkyl halides and tetrabutylammonium alkyl carbonates avoids using toxic chemicals like phosgene and carbon monoxide (Verdecchia et al., 2002).
Zukünftige Richtungen
Tetrabutylammonium salts have been investigated for their potential in enhancing Na-O2 battery performance . These cations facilitate the stabilization of sodium superoxide in the electrolyte, promoting the solution-mediated pathway . This research provides new insights to control the growth of the discharge products, modify the oxygen reduction reaction mechanism, and protect the Na metal anode surface .
Vorbereitungsmethoden
The synthesis of SR120819A involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including sulfonylation, amidation, and cyclization. The final product is obtained as a (R,R) stereoisomer. The detailed synthetic route and reaction conditions are proprietary to Sanofi Recherche, where the compound was initially developed .
Analyse Chemischer Reaktionen
SR120819A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group.
Substitution: The aromatic rings in SR120819
Eigenschaften
IUPAC Name |
ethanolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2H5O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;2H2,1H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBRLWUQHFANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560026 | |
| Record name | N,N,N-Tributylbutan-1-aminium ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106303-37-1 | |
| Record name | N,N,N-Tributylbutan-1-aminium ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium ethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)
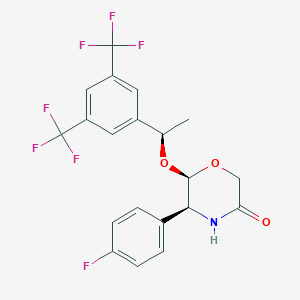
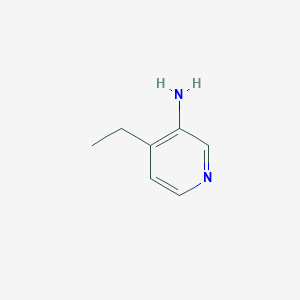
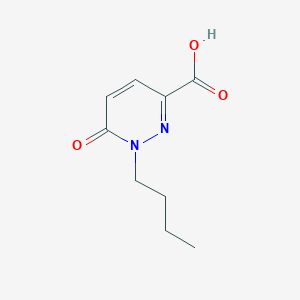
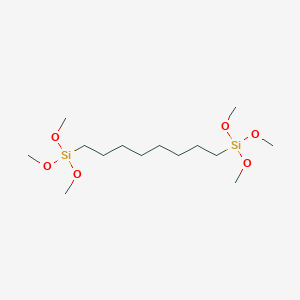


![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
